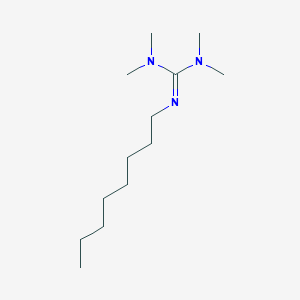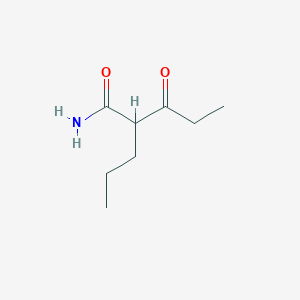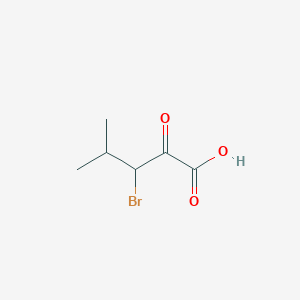
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane is an organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a heptamethylsilolane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane typically involves the hydrosilylation of vinyl-containing compounds with heptamethylsilolane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated silanes
Substitution: Various organosilicon derivatives
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane involves its interaction with various molecular targets. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in a wide range of reactions. The silicon atom provides stability and unique electronic properties, which can influence the reactivity and selectivity of the compound in different pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethenyl-1,1,2,2,3,3,4-tetramethylsilolane
- 4-Ethenyl-1,1,2,2,3,3,4-trimethylsilolane
- 4-Ethenyl-1,1,2,2,3,3,4-dimethylsilolane
Uniqueness
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane is unique due to its high degree of methyl substitution, which imparts increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring robust materials with resistance to harsh conditions.
Eigenschaften
CAS-Nummer |
88296-46-2 |
|---|---|
Molekularformel |
C13H26Si |
Molekulargewicht |
210.43 g/mol |
IUPAC-Name |
4-ethenyl-1,1,2,2,3,3,4-heptamethylsilolane |
InChI |
InChI=1S/C13H26Si/c1-9-13(6)10-14(7,8)12(4,5)11(13,2)3/h9H,1,10H2,2-8H3 |
InChI-Schlüssel |
NDYHNCBNPIGGNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C([Si](CC1(C)C=C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)

![6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14385204.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)






![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
